trans-3,3,5-Trimethylcyclohexanol
Description
Properties
IUPAC Name |
(1R,5S)-3,3,5-trimethylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRVXFOKWJKTGG-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CC(C1)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883350 | |
| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-54-4 | |
| Record name | rel-(1R,5S)-3,3,5-Trimethylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3,5,5-trimethylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Trans 3,3,5 Trimethylcyclohexanol
Classical Reduction Strategies
The primary methods for synthesizing 3,3,5-trimethylcyclohexanol (B90689) involve the reduction of the corresponding ketone, 3,3,5-trimethylcyclohexanone (B147574). chemicalbook.com This ketone is typically produced through the catalytic hydrogenation of isophorone (B1672270). chemicalbook.comgoogle.com The two main classes of reduction strategies are catalytic hydrogenation and hydride reductions, each offering different levels of stereocontrol over the final alcohol product.
Hydrogenation of 3,3,5-Trimethylcyclohexanone
Catalytic hydrogenation is a widely used industrial process for the reduction of ketones. The choice of catalyst, solvent, and reaction conditions can significantly influence the stereochemical outcome.
Catalytic Hydrogenation with Transition Metals (e.g., Ruthenium, Palladium, Nickel)
The hydrogenation of 3,3,5-trimethylcyclohexanone can be achieved using various transition metal catalysts, including those based on ruthenium, palladium, and nickel. rsc.orgresearchgate.net Palladium catalysts, often supported on materials like alumina (B75360), are frequently employed for the hydrogenation of isophorone to produce 3,3,5-trimethylcyclohexanone, and can also be used in the subsequent reduction to the alcohol. google.com Raney® Nickel is another effective catalyst for this transformation. rsc.orgresearchgate.net While ruthenium is a known versatile catalyst for various hydrogenation reactions, including those of aromatic rings and nitriles, its specific application to achieve high trans selectivity in this particular reduction is part of a broader field of study. nih.govnih.gov The general principle involves the addition of hydrogen across the carbonyl double bond, with the stereochemistry being determined by how the ketone adsorbs onto the catalyst surface.
Influence of Catalyst Characteristics on Isomer Ratio
The physical and chemical properties of the catalyst play a crucial role in determining the ratio of trans to cis isomers. The nature of the catalyst support (e.g., alumina, silica, carbon) can affect the dispersion and electronic properties of the metal particles, thereby influencing the stereoselectivity. researchgate.netnih.gov For instance, in the hydrogenation of phenol (B47542) to cyclohexanone (B45756), a related transformation, the acidity and basicity of the support material were found to be critical for selectivity. researchgate.net Similarly, the formation of different phases, such as nickel phosphide (B1233454) species on a phosphorus-modified nickel catalyst, can tailor the hydrogenation activity and selectivity. rsc.org The interaction between the catalyst and the substrate is key; for example, palladium's interaction with aromatic rings has been explored to direct the stereochemical outcome in the hydrogenation of other cyclic ketones. dicp.ac.cn
Solvent Effects in Catalytic Reduction
The solvent used in catalytic hydrogenation can have a profound impact on reaction rates and selectivity. rsc.orgosti.gov Solvents can influence the solubility of hydrogen, the conformation of the substrate, and the interaction of the substrate with the catalyst surface. osti.gov For example, in the selective hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone, tetrahydrofuran (B95107) (THF) was found to promote the desired reaction and inhibit further hydrogenation to the alcohol. rsc.orgresearchgate.net In another study on a Ni-C composite catalyst, ethyl acetate (B1210297) was identified as an excellent solvent for both conversion and selectivity. researchgate.net The choice between protic and aprotic solvents can alter the hydrogen bonding environment at the catalyst-substrate interface, which can shift the reaction pathway and, consequently, the isomer ratio of the product. osti.gov
Hydride Reductions (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)
Reductions using metal hydrides are a common laboratory method for converting ketones to alcohols. The most frequently used reagents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). acs.orgchegg.comabo.fi These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. youtube.com
Diastereoselectivity in Hydride Additions
The reduction of 3,3,5-trimethylcyclohexanone with hydride reagents yields a mixture of cis and trans isomers. chegg.com The diastereoselectivity of this reaction is a well-studied example of steric and electronic effects in nucleophilic additions to cyclohexanones. acs.orgacs.orgresearchgate.net
The stereochemical outcome depends on the trajectory of the hydride attack on the carbonyl group. For a substituted cyclohexanone like 3,3,5-trimethylcyclohexanone, the chair conformation of the ring places substituents in either axial or equatorial positions. The incoming hydride can approach from the axial or equatorial face.
Axial Attack: The hydride attacks from the top face of the ring, leading to the formation of an equatorial hydroxyl group. This corresponds to the trans isomer in the case of 3,3,5-trimethylcyclohexanol.
Equatorial Attack: The hydride attacks from the side (equatorial plane) of the ring, resulting in an axial hydroxyl group. This corresponds to the cis isomer.
The ratio of these two pathways is influenced by several factors. Steric hindrance generally favors the less hindered path. With a small nucleophile like LiAlH₄, axial attack is often preferred in simple cyclohexanones to avoid torsional strain with the adjacent equatorial hydrogens. acs.org However, in 3,3,5-trimethylcyclohexanone, the presence of an axial methyl group at the C5 position creates significant steric hindrance (a 1,3-diaxial interaction) to an incoming nucleophile from the axial face. Conversely, the gem-dimethyl group at C3 also influences the accessibility of the carbonyl group.
Studies have shown that the nature of the hydride reagent is critical. acs.org Lithium aluminum hydride is a more powerful and less selective reducing agent than sodium borohydride. abo.fiyoutube.com Bulky hydride reagents, such as lithium triisopropylborohydride, are more sterically demanding and can lead to different selectivities compared to smaller reagents like LiAlH₄. acs.orgnih.gov The solvent and counterions can also play a role by coordinating to the carbonyl oxygen and altering the steric and electronic environment of the ketone. researchgate.net
Table 1: Diastereoselectivity in the Reduction of 3,3,5-Trimethylcyclohexanone This is a representative table based on established principles of stereochemistry. Actual ratios can vary with precise reaction conditions.
| Reducing Agent | Predominant Attack Vector | Major Product Isomer | Rationale |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Equatorial | cis-3,3,5-Trimethylcyclohexanol | The smaller NaBH₄ is sensitive to the 1,3-diaxial hindrance from the C5-methyl group, favoring approach from the more open equatorial face. chegg.comvu.nl |
| Lithium Aluminum Hydride (LiAlH₄) | Axial/Equatorial (Mixed) | Mixture of cis and trans | LiAlH₄ is less selective; the outcome is a balance between avoiding 1,3-diaxial interactions and minimizing torsional strain. acs.orgacs.org |
Steric and Electronic Factors Governing Reduction Stereochemistry
The reduction of 3,3,5-trimethylcyclohexanone can yield two diastereomeric products: cis-3,3,5-trimethylcyclohexanol (B1220922) and trans-3,3,5-trimethylcyclohexanol (B1586269). The formation of the trans isomer, where the hydroxyl group is on the opposite side of the ring relative to the C-5 methyl group, is governed by the trajectory of the nucleophilic attack of a hydride reagent on the carbonyl carbon.
In substituted cyclohexanones, the incoming nucleophile can attack from two primary directions: an axial attack or an equatorial attack.
Axial Attack: The nucleophile approaches the carbonyl carbon from a direction parallel to the principal axis of the ring. This pathway typically leads to the formation of an equatorial alcohol.
Equatorial Attack: The nucleophile approaches from the plane of the ring, resulting in an axial alcohol.
The stereochemical outcome is a result of the interplay between several factors:
Steric Hindrance: The presence of axial substituents can sterically hinder the axial approach of a nucleophile. In 3,3,5-trimethylcyclohexanone, the axial methyl group at C-3 and the axial hydrogen at C-5 create significant steric bulk on one face of the ring. This disfavors the axial attack of bulky reducing agents, which would prefer to approach from the less hindered equatorial face, leading to the axial alcohol (cis isomer). Conversely, small hydride reagents, such as those from sodium borohydride (NaBH₄), can more easily approach from the axial direction, leading to the formation of the equatorial alcohol (trans isomer). youtube.com The general principle is that small nucleophiles tend to favor axial attack, while bulky nucleophiles prefer equatorial attack. nih.gov
Torsional Strain (Eclipsing Strain): As the nucleophile approaches, the sp²-hybridized carbonyl carbon begins to rehybridize to sp³. During an equatorial attack, the incoming nucleophile passes by the equatorial hydrogens at C-2 and C-6. In an axial attack, it passes by the axial hydrogens at these positions. The transition state for equatorial attack can be destabilized by torsional strain as the newly forming bond eclipses the C-2 and C-6 axial C-H bonds. Axial attack is often favored to avoid this strain.
Electronic Effects: The stereoselectivity of hydride reductions is also influenced by electronic factors. The Felkin-Anh model, a widely accepted paradigm, helps predict the stereochemical outcome of nucleophilic additions to carbonyl groups. wikipedia.orglibretexts.org This model considers the steric interactions of the largest group on the adjacent alpha-carbon with the incoming nucleophile. libretexts.org For cyclic systems like cyclohexanones, the ring's conformation is of paramount importance. uwindsor.ca The stability of the transition state can be affected by orbital interactions. For instance, stabilization can occur through the interaction of the forming bond with the antibonding orbitals (σ*) of adjacent axial bonds. researchgate.net
The choice of the reducing agent and reaction conditions is therefore critical in directing the stereochemistry of the reduction. For the synthesis of this compound (the equatorial alcohol), conditions that favor axial attack are necessary. This is typically achieved using small, unhindered hydride reagents.
| Factor | Influence on Reduction of 3,3,5-Trimethylcyclohexanone | Favored Product of Influence |
| Steric Hindrance | Axial methyl groups at C-3 and C-5 hinder axial approach for bulky reagents. | cis-isomer (with bulky hydrides) |
| Nucleophile Size | Small hydride reagents (e.g., NaBH₄) can more readily undergo axial attack. | trans-isomer (with small hydrides) |
| Torsional Strain | Avoidance of eclipsing interactions in the transition state can favor axial attack. | trans-isomer |
| Electronic Effects | Stabilization of the transition state via orbital overlap can favor axial attack. | trans-isomer |
Stereoselective Synthesis Approaches
Achieving high stereoselectivity in the synthesis of this compound often requires more sophisticated methods than simple hydride reduction. These approaches aim to maximize the yield of the desired stereoisomer, often by employing chiral catalysts, enzymes, or auxiliaries.
Enantioselective Reduction of 3,3,5-Trimethylcyclohexanone
While the reduction of 3,3,5-trimethylcyclohexanone can be controlled to favor the trans diastereomer, producing a single enantiomer of this trans isomer requires an enantioselective method. This involves the use of chiral catalysts or reagents that can differentiate between the two prochiral faces of the carbonyl group.
Asymmetric transfer hydrogenation is a powerful technique for this purpose. In this method, a hydrogen atom is transferred from a hydrogen donor (like isopropanol (B130326) or formic acid) to the ketone, mediated by a chiral transition metal catalyst. Catalysts based on ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexed with chiral ligands are commonly employed. For instance, Ru(II) catalysts with chiral diamine ligands have shown high efficiency and enantioselectivity in the reduction of various ketones. The precise structure of the ligand and the reaction conditions (solvent, temperature, base) are optimized to maximize the enantiomeric excess (e.e.) of the desired alcohol enantiomer.
Another approach is the use of stoichiometric chiral reducing agents, such as those derived from boron. An example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with a borane (B79455) source (like BH₃·THF). This system is highly effective for the enantioselective reduction of a wide range of ketones. The catalyst forms a complex with the borane and the ketone, creating a rigid transition state that directs the hydride delivery to one specific face of the carbonyl, leading to high enantioselectivity.
| Method | Catalyst/Reagent | Typical Hydrogen Source | Key Features |
| Asymmetric Transfer Hydrogenation | Chiral Ru, Rh, or Ir complexes (e.g., with TsDPEN ligand) | Isopropanol, Formic Acid | High catalytic efficiency; mild reaction conditions. |
| CBS Reduction | Chiral Oxazaborolidine Catalyst | Borane (BH₃·THF) | Stoichiometric or catalytic use; predictable stereochemistry based on the catalyst's chirality. |
Chemo-Enzymatic Synthesis Routes
Enzymes are highly efficient and stereoselective catalysts that can be used for the synthesis of chiral compounds. Chemo-enzymatic routes combine traditional chemical synthesis with enzymatic transformations to achieve high purity and selectivity.
Whole-cell microbial transformations offer a green and effective alternative for the stereoselective reduction of ketones. Various microorganisms, including bacteria, yeasts, and fungi, produce oxidoreductase enzymes that can reduce carbonyl compounds with high stereoselectivity.
For the synthesis of this compound, a screening of different microbial strains would be performed to identify those that produce alcohol dehydrogenases capable of reducing 3,3,5-trimethylcyclohexanone with high trans-diastereoselectivity and high enantioselectivity. For example, strains of Saccharomyces cerevisiae (baker's yeast), Candida species, or genetically engineered Escherichia coli expressing specific reductases are often used. The reduction process typically involves incubating the ketone substrate with a culture of the microorganism in a suitable medium. The enzymes within the cells utilize cofactors like NADPH or NADH, which are continuously regenerated by the cell's metabolism. This method can often provide access to a specific enantiomer of the desired alcohol in high optical purity.
Kinetic resolution is a technique used to separate a racemic mixture of chiral compounds. In the context of 3,3,5-trimethylcyclohexanol, this would involve first producing a racemic mixture of the trans and cis isomers through a non-selective reduction of the ketone. This mixture of alcohols can then be subjected to a lipase-mediated resolution.
Lipases are enzymes that catalyze the hydrolysis of esters or, in non-aqueous media, the reverse reaction of esterification. In a typical lipase-mediated resolution, the racemic alcohol is reacted with an acyl donor (e.g., vinyl acetate, acetic anhydride) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CAL-B). The enzyme will selectively acylate one enantiomer of the alcohol at a much faster rate than the other.
For example, a lipase might selectively acylate the (1R, 5S)-trans-3,3,5-trimethylcyclohexanol, leaving the (1S, 5R)-enantiomer unreacted. The resulting mixture of the acylated ester and the unreacted alcohol can then be easily separated by standard chromatographic techniques. This method is highly effective for obtaining enantiomerically pure alcohols. The efficiency of the resolution is determined by the enantioselectivity of the lipase (E-value), the choice of acyl donor, and the solvent.
| Enzymatic Method | Description | Starting Material | Product |
| Microbial Reduction | Whole-cell biocatalysis using microorganisms (e.g., yeast, bacteria) to reduce the ketone. | 3,3,5-Trimethylcyclohexanone | Enantiomerically enriched this compound |
| Lipase-Mediated Resolution | Kinetic resolution of a racemic alcohol mixture via selective enzymatic acylation. | Racemic this compound | One enantiomer as an alcohol and the other as an ester |
Chiral Auxiliary-Based Syntheses
The use of a chiral auxiliary is a classical strategy in asymmetric synthesis. This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to yield the enantiomerically enriched product.
For the synthesis of this compound, a chiral auxiliary could be used to form a chiral enamine or imine from 3,3,5-trimethylcyclohexanone. For example, reacting the ketone with a chiral amine, such as (R)- or (S)-1-phenylethylamine, would form a chiral imine. The steric bulk of the auxiliary would then block one face of the C=N double bond, directing the approach of a hydride reagent from the less hindered face. After the reduction of the imine to the corresponding amine, the chiral auxiliary is removed, typically by hydrogenolysis, to yield the chiral amine, which can then be converted to the alcohol.
Alternatively, a chiral auxiliary could be attached to a precursor of the cyclohexanone ring, guiding the stereoselective formation of the ring itself or the introduction of substituents. While effective, these methods can be lengthy due to the additional steps of attaching and removing the auxiliary. However, they offer a high degree of stereochemical control and predictability.
Advanced Synthetic Protocols
Solvent-Free Methodologies
Solvent-free synthesis represents a cornerstone of green chemistry, aiming to reduce pollution at its source by eliminating the need for conventional organic solvents. These methods not only mitigate environmental and health hazards associated with volatile organic compounds but can also lead to improved reaction kinetics and simplified product purification.
One notable solvent-free approach for the synthesis of 3,3,5-trimethylcyclohexanols involves the solid-state reduction of 3,3,5-trimethylcyclohexanone. A study by Gambaro et al. demonstrated the use of sodium borohydride supported on alumina (NaBH4/Al2O3) as an efficient reducing agent for this transformation. nih.govnih.gov This method is characterized by its operational simplicity and rapid reaction times. The use of a solid support for the reducing agent facilitates a heterogeneous reaction system, which can simplify the work-up process as the spent reagent can often be removed by simple filtration. While this methodology produces a mixture of cis and trans isomers, the focus on eliminating solvents aligns with the principles of sustainable chemistry. The precise yield and the isomeric ratio of this compound obtained through this specific solvent-free method require further detailed investigation from the full research paper, as the abstract primarily highlights the "fast" and "simplified" nature of the procedure. nih.govnih.gov
The selective hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone, the immediate precursor to the target alcohol, has also been successfully conducted under solvent-free conditions using a Pd/C catalyst, achieving a high yield of the ketone. researchgate.net This subsequent reduction of the ketone to the alcohol could then potentially be carried out under similar solvent-free conditions.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. mdpi.com The direct interaction of microwave irradiation with the molecules in the reaction mixture allows for rapid and uniform heating, which can accelerate reaction rates and enable transformations that are sluggish or inefficient under classical conditions.
While specific research detailing the direct microwave-assisted synthesis of this compound from 3,3,5-trimethylcyclohexanone is not extensively documented in the provided search results, the application of microwave technology to related transformations is well-established. For instance, microwave-mediated solvent-free procedures have been successfully employed for the synthesis of various esters derived from 3,3,5-trimethylcyclohexanols. nih.govnih.gov This suggests the feasibility of adapting microwave heating for the initial reduction of the ketone.
General studies on microwave-assisted hydrogenation reactions have shown significant rate enhancements. princeton.edu For example, the hydrogenation of various substrates using gaseous hydrogen in a sealed reaction system under microwave irradiation has been shown to proceed rapidly at moderate temperatures and pressures. princeton.edu This approach avoids the need for hydrogen transfer reagents and simplifies purification. The application of such a method to 3,3,5-trimethylcyclohexanone could potentially offer a rapid and efficient route to this compound. Further research is required to determine the optimal catalyst, reaction time, temperature, and pressure for this specific transformation to maximize the yield of the desired trans isomer.
Continuous Flow Synthesis
Continuous flow chemistry offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. In a continuous flow setup, reagents are continuously pumped through a reactor, which can be a packed bed of a heterogeneous catalyst or a heated tube, allowing for a steady-state production of the target molecule.
The synthesis of 3,3,5-trimethylcyclohexanol has been successfully demonstrated using a continuous flow system. One patented method describes the deep hydrogenation of isophorone in a fixed-bed reactor, a common type of continuous flow reactor. This process utilizes a zinc-promoted nickel-molybdenum (B8610338) (Zn-promoted Ni-Mo) non-supported catalyst to achieve high conversion and selectivity to 3,3,5-trimethylcyclohexanol. The continuous nature of this process allows for efficient and ongoing production.
The table below summarizes the experimental parameters from different embodiments described in the patent for the continuous flow synthesis of 3,3,5-trimethylcyclohexanol.
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Catalyst | Zn-promoted Ni-Mo | Zn-promoted Ni-Mo | Zn-promoted Ni-Mo |
| Reactor Type | 10ml Fixed Bed | 10ml Fixed Bed | 10ml Fixed Bed |
| Starting Material | Isophorone | Isophorone | Isophorone |
| Reaction Temperature | 140 °C | 160 °C | 160 °C |
| Reaction Pressure | 1.5 MPa | 2.0 MPa | 2.0 MPa |
| Liquid Phase Space Velocity | 0.5 h⁻¹ | 1.5 h⁻¹ | 1.5 h⁻¹ |
| Hydrogen-Oil Volume Ratio | 240 | 240 | 480 |
| Isophorone Conversion Rate | 99.46% | 99.52% | 99.81% |
| 3,3,5-Trimethylcyclohexanol Selectivity | 99.78% | 99.09% | 99.54% |
| cis:trans Isomer Ratio | 5.8 | 6.1 | 6.3 |
This data is sourced from a patent and demonstrates the feasibility of continuous production, though the reported isomer ratio is predominantly the cis isomer.
Another patent describes a continuous process for the preparation of the precursor, 3,3,5-trimethylcyclohexanone, through the catalytic hydrogenation of isophorone in a series of connected loop reactors. chegg.com This highlights the industrial applicability of continuous flow for the synthesis of intermediates required for the production of this compound. The efficient and controlled nature of continuous flow reactors makes them highly suitable for large-scale industrial production, offering a safer and more consistent manufacturing process compared to traditional batch methods.
Stereochemical Investigations and Conformational Analysis
Isomeric Forms: cis- and trans-3,3,5-Trimethylcyclohexanol (B1586269)
3,3,5-Trimethylcyclohexanol (B90689) exists as two primary geometric isomers, or diastereomers: cis and trans. chemicalbook.com This isomerism arises from the relative spatial orientation of the hydroxyl group at carbon-1 (C1) and the methyl group at carbon-5 (C5) with respect to the plane of the cyclohexane (B81311) ring. wikipedia.orgsigmaaldrich.com
Cis-3,3,5-Trimethylcyclohexanol (B1220922): In the cis isomer, the hydroxyl group at C1 and the methyl group at C5 are on the same side of the ring. sigmaaldrich.comnist.gov
This compound: In the trans isomer, the hydroxyl group at C1 and the methyl group at C5 are on opposite sides of the ring. wikipedia.org
These isomers are distinct compounds with different physical properties and can be separated. They are non-superimposable, non-mirror images of each other and are therefore diastereomers. The general synthesis of these isomers can be achieved through the hydrogenation of isophorone (B1672270), which typically results in a mixture of both cis and trans forms. wikipedia.org
| Isomer | CAS Number | Relative Position of C1-OH and C5-CH₃ |
|---|---|---|
| cis-3,3,5-Trimethylcyclohexanol | 933-48-2 | Same side of the ring |
| This compound | 767-54-4 | Opposite sides of the ring |
Absolute and Relative Configuration Determination
The precise three-dimensional structure of a chiral molecule is described by its configuration. For 3,3,5-trimethylcyclohexanol, both relative and absolute configurations are important.
Relative Configuration: The cis and trans designations describe the relative configuration between the substituents at C1 and C5. researchgate.net This can be determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), specifically through Nuclear Overhauser Effect (NOESY) experiments. A NOESY experiment can detect spatial proximity between protons. For instance, in the cis isomer, a dipolar coupling would be observed between the proton on C1 and the protons of the methyl group at C5, indicating they are on the same face of the ring. Conversely, the absence of this key interaction would suggest a trans arrangement. nist.gov
Absolute Configuration: The chiral centers in 3,3,5-trimethylcyclohexanol are C1 (bearing the hydroxyl group) and C5 (bearing a methyl group). The absolute configuration at each of these stereocenters is assigned as either (R) or (S) using the Cahn-Ingold-Prelog priority rules. researchgate.netstackexchange.com
For this compound, there are two possible enantiomers: (1R, 5S) and (1S, 5R). The assignment is determined by assigning priorities to the substituents on each chiral carbon and determining the direction of rotation from highest to lowest priority. stackexchange.com
At C1: The priority order is -OH > C5-containing ring segment > C2-containing ring segment > -H.
At C5: The priority order is C4-containing ring segment > C1-containing ring segment > -CH₃ > -H.
The definitive assignment of the absolute configuration for a specific enantiomer requires advanced analytical methods such as X-ray crystallography of a single crystal or by chemical correlation to a compound of known absolute configuration. researchgate.netnih.gov
Conformational Preferences and Dynamics
The non-planar nature of the cyclohexane ring allows it to adopt several conformations to minimize strain. The presence of bulky substituents, like methyl groups, significantly influences the stability of these conformations.
Chair and Boat Conformations
Like cyclohexane itself, 3,3,5-trimethylcyclohexanol can exist in various conformations, with the most significant being the chair and boat forms.
Chair Conformation: This is the most stable conformation for cyclohexane derivatives as it minimizes both angle strain (bond angles are close to the ideal tetrahedral 109.5°) and torsional strain (all C-H bonds on adjacent carbons are staggered). rsc.org
Boat Conformation: This conformation is considerably less stable (by about 6.9 kcal/mol in cyclohexane) due to significant torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. wikipedia.orgrsc.org
Due to its higher energy, the boat conformation acts as a transition state between more stable twist-boat forms during the process of ring interconversion. wikipedia.org However, the vast majority of 3,3,5-trimethylcyclohexanol molecules at equilibrium will exist in a chair conformation.
Role of Methyl Substituents in Ring Conformation
In a chair conformation, substituents can occupy two types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the equator of the ring). stackexchange.com The conformational preference of this compound is dictated by the steric strain introduced by the three methyl groups and the hydroxyl group. The primary destabilizing factor is the 1,3-diaxial interaction , a form of steric hindrance between axial substituents on carbons 1 and 3 (and 5). chemicalbook.comsigmaaldrich.comyoutube.com
For this compound, the most stable chair conformation is the one that places the maximum number of large substituents in the equatorial position. Let's analyze the two possible chair conformers:
Conformer A (diequatorial): The hydroxyl group at C1 and the methyl group at C5 are both in equatorial positions. The two methyl groups at C3 (a gem-dimethyl group) are split, with one being axial and one equatorial. In this arrangement, the axial methyl at C3 experiences 1,3-diaxial interactions with the axial hydrogens at C1 and C5. This is the most stable conformation.
Therefore, the structure of this compound is overwhelmingly dominated by the diequatorial chair conformation. The gem-dimethyl group at C3 effectively "locks" the conformation to a degree, as flipping the ring would not alleviate the presence of one axial methyl group at this position.
Interconversion Barriers and Dynamics
At room temperature, cyclohexane rings are not static; they undergo a rapid "ring flip" where one chair conformation converts into the other. rsc.org During this flip, all axial bonds become equatorial and all equatorial bonds become axial. stackexchange.com
The energy barrier for the chair-chair interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol. wikipedia.org This barrier is low enough to allow for rapid interconversion at room temperature, which is why NMR spectroscopy shows only a single averaged signal for the protons of cyclohexane. wikipedia.org
Stereochemical Control in Reactions Involving the Compound
Stereochemical control is the ability to selectively produce a desired stereoisomer in a chemical reaction. This is particularly important in the synthesis of 3,3,5-trimethylcyclohexanol, as its precursors are used to manufacture other commercially important chemicals like the sunscreen agent homosalate (B147027) and the vasodilator cyclandelate (B1669388). wikipedia.org
The primary route to 3,3,5-trimethylcyclohexanol is the catalytic hydrogenation of 3,3,5-trimethylcyclohexanone (B147574) (also known as dihydroisophorone). chemicalbook.comwikipedia.org The stereochemical outcome of this reduction—the ratio of cis to trans isomers—is highly dependent on the reaction conditions and the reagents used.
The ketone (3,3,5-trimethylcyclohexanone) is prochiral at C1. The approach of the reducing agent (e.g., a hydride from NaBH₄ or H₂ with a metal catalyst) to the carbonyl group can occur from two different faces, leading to the two different diastereomeric alcohol products.
Axial Attack: Delivery of a hydride to the axial face of the carbonyl group leads to the formation of an equatorial alcohol.
Equatorial Attack: Delivery of a hydride to the equatorial face leads to an axial alcohol.
The stereoselectivity is governed by factors such as the steric hindrance presented by the substituents on the ring. The gem-dimethyl group at C3 and the methyl group at C5 influence the trajectory of the incoming nucleophile. By choosing specific catalysts (e.g., different metals for hydrogenation) or reducing agents (e.g., bulky vs. small hydride reagents), chemists can influence the reaction pathway to favor the formation of the desired trans isomer over the cis isomer, thus exerting stereochemical control.
Reaction Chemistry and Mechanistic Studies
Oxidation Reactions
The conversion of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. As a secondary alcohol, trans-3,3,5-trimethylcyclohexanol (B1586269) can be oxidized to a ketone. The stereochemistry and steric hindrance of the starting material play a crucial role in the selection of the appropriate oxidizing agent and the reaction conditions.
The oxidation of this compound yields 3,3,5-trimethylcyclohexanone (B147574). wikipedia.orgwikipedia.orgnist.govnih.gov This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached, resulting in the formation of a carbon-oxygen double bond (a carbonyl group).
This conversion is a key step in various synthetic pathways and is often employed to produce the ketone, which serves as a precursor for other molecules. wikipedia.org
A variety of reagents can be employed to effect the oxidation of secondary alcohols. The choice of oxidant depends on factors such as the desired selectivity, the presence of other functional groups, and the scale of the reaction. For a sterically hindered secondary alcohol like this compound, the reactivity of the chosen agent is a key consideration.
Common methods for the oxidation of secondary alcohols to ketones include the use of chromium-based reagents and activated dimethyl sulfoxide (B87167) (DMSO) systems. wikipedia.orgnumberanalytics.comwikipedia.orgadichemistry.comwikipedia.orgorganic-chemistry.orgchemistrysteps.comalfa-chemistry.comorganic-chemistry.orgwikipedia.orgadichemistry.comnumberanalytics.com
Chromium-Based Reagents:
Jones Oxidation: This method utilizes Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. wikipedia.orgorganic-chemistry.orgnumberanalytics.com It is a powerful oxidizing agent that readily converts secondary alcohols to ketones. wikipedia.orgnumberanalytics.com The mechanism involves the formation of a chromate (B82759) ester, followed by an E2-like elimination of the α-proton by a base (such as water) to form the ketone. adichemistry.com
Pyridinium Chlorochromate (PCC): PCC is a milder, more selective chromium-based oxidant. wikipedia.org It is typically used in anhydrous solvents like dichloromethane (B109758) (CH₂Cl₂) to oxidize secondary alcohols to ketones. wikipedia.org Its milder nature reduces the risk of side reactions that can occur with the more acidic Jones reagent. wikipedia.org
DMSO-Based Oxidations:
Swern Oxidation: This widely used method employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered organic base such as triethylamine (B128534) (Et₃N). numberanalytics.comadichemistry.comwikipedia.orgacs.orglibretexts.org The reaction proceeds under mild, low-temperature conditions (typically -78 °C), making it suitable for substrates with sensitive functional groups. numberanalytics.comadichemistry.comwikipedia.org
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing secondary alcohols to ketones. wikipedia.orgorganic-chemistry.orgchemistrysteps.comalfa-chemistry.comorgsyn.org The reaction is typically carried out at room temperature in chlorinated solvents and is known for its high yields and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com
The following table summarizes the key features of these common oxidizing agents for the conversion of secondary alcohols to ketones.
| Oxidizing Agent | Typical Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Jones Reagent | CrO₃, H₂SO₄, Acetone | 0 °C to room temperature | Inexpensive, powerful oxidant wikipedia.orgorganic-chemistry.org | Strongly acidic, not selective for sensitive substrates, produces toxic chromium waste wikipedia.org |
| PCC | [C₅H₅NH][CrO₃Cl] | Room temperature, CH₂Cl₂ | Milder than Jones reagent, good for sensitive substrates wikipedia.org | Produces toxic chromium waste, can be acidic wikipedia.org |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | -78 °C to room temperature, CH₂Cl₂ | Very mild conditions, high selectivity, good for hindered alcohols numberanalytics.comadichemistry.comwikipedia.org | Requires low temperatures, produces volatile and odorous dimethyl sulfide (B99878) wikipedia.org |
| Dess-Martin Periodinane | DMP | Room temperature, CH₂Cl₂ | Mild, neutral pH, high yield, short reaction time, good for sensitive substrates wikipedia.orgorganic-chemistry.org | Reagent is expensive and potentially explosive wikipedia.org |
Esterification Reactions
Esterification is a crucial reaction for this compound, leading to the formation of esters with applications in various fields, including sunscreens and pharmaceuticals. wikipedia.org These reactions involve the coupling of the alcohol with a carboxylic acid or its derivative.
The most direct method for synthesizing carboxylic acid esters from this compound is the Fischer-Speier esterification. This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comthieme-connect.demasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed, or an excess of one of the reactants is used. masterorganicchemistry.comthieme-connect.de
A prominent example is the synthesis of homosalate (B147027) (3,3,5-trimethylcyclohexyl salicylate), a widely used UVB-absorbing agent in sunscreens. wikipedia.org This is achieved through the Fischer esterification of this compound with salicylic (B10762653) acid. Another method for synthesizing esters involves the reaction of the alcohol with an acyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. This method is generally faster and can be performed under milder conditions than the Fischer esterification.
The table below outlines typical conditions for the synthesis of esters from this compound.
| Esterification Method | Carboxylic Acid Source | Catalyst/Reagents | Typical Conditions | Example Product |
|---|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic Acid (e.g., Salicylic Acid) | H₂SO₄ or TsOH | Reflux temperature (100-140 °C), removal of water | Homosalate |
| Acyl Chloride Method | Acyl Chloride (e.g., Salicyloyl Chloride) | Pyridine or 4-Picoline | Mild conditions (e.g., <30 °C) | Homosalate |
Transesterification is another important route to esters of this compound. This process involves the reaction of the alcohol with a pre-existing ester in the presence of an acid or base catalyst, resulting in the exchange of the alcohol moiety of the ester. masterorganicchemistry.comorganic-chemistry.org
This method can be advantageous as it avoids the production of water, which can simplify the reaction workup. Transesterification can be catalyzed by both acids and bases. masterorganicchemistry.com
Acid-catalyzed transesterification follows a mechanism similar to the Fischer esterification, where the carbonyl group of the starting ester is protonated to increase its electrophilicity. masterorganicchemistry.com
Base-catalyzed transesterification typically involves the use of an alkoxide, which acts as a nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com
A patented method for the synthesis of homosalate involves the transesterification of methyl salicylate (B1505791) or ethyl salicylate with this compound using a base catalyst.
The general scheme for transesterification is as follows: R-COOR' + this compound ⇌ R-COO-trans-3,3,5-trimethylcyclohexyl + R'-OH
In many esterification reactions involving chiral alcohols, the stereocenter can either be retained or inverted. While reactions like the Mitsunobu esterification are known to proceed with inversion of stereochemistry, other methods allow for the formation of esters with retention of the alcohol's original configuration. This is particularly important when the specific stereoisomer of the ester is required for its biological activity or other properties.
The Yamaguchi esterification is a notable example of a reaction that can proceed with retention of stereochemistry. organic-chemistry.orgwikipedia.orgfrontiersin.orgjk-sci.comnumberanalytics.com This method is especially useful for the synthesis of sterically hindered esters and macrolactones under mild conditions. wikipedia.org
The mechanism of the Yamaguchi esterification involves a two-step process:
Formation of a mixed anhydride: The carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine (Et₃N). wikipedia.orgjk-sci.com
Acylation of the alcohol: The mixed anhydride is then treated with the alcohol in the presence of a stoichiometric amount of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgjk-sci.com The alcohol attacks the less sterically hindered carbonyl group of the mixed anhydride, leading to the formation of the desired ester with retention of the alcohol's stereochemistry. wikipedia.org
This method avoids the SN2-type inversion at the alcohol's stereocenter, making it a valuable tool for stereospecific synthesis.
Halogenation Reactions
Halogenation of alcohols is a fundamental transformation in organic synthesis. The stereochemical outcome of these reactions is highly dependent on the substrate, reagents, and reaction conditions.
The conversion of alcohols to alkyl chlorides often proceeds with an inversion of stereochemistry, particularly under conditions that favor an SN2 mechanism. However, stereoretentive chlorination of cyclic alcohols like this compound can be achieved. Research has shown that the use of titanium (IV) tetrachloride (TiCl₄) as a catalyst can facilitate the chlorination of alcohols with a high degree of retention. wikipedia.org
In a study involving the chlorination of the isomeric cis-3,3,5-trimethylcyclohexanol (B1220922), it was observed that using catalytic amounts (10%) of TiCl₄ led to a mixture of products, with 12% inversion of configuration. However, by employing a stoichiometric excess of TiCl₄ (2.0 to 5.0 equivalents) and diluting the reaction concentration, the reaction proceeded to give exclusively the product with retention of configuration. wikipedia.org This methodology is critical for controlling the stereochemical outcome in sensitive substrates. The initial step involves the in situ formation of a chlorosulfite from the alcohol and thionyl chloride. The Lewis acidic TiCl₄ is thought to chelate this intermediate, facilitating the departure of the leaving group and delivering the chloride nucleophile from the same face. wikipedia.org
Table 1: Stereochemical Outcome of Chlorination of 3,3,5-Trimethylcyclohexanol (B90689) Isomers with TiCl₄
| Substrate | TiCl₄ Equivalents | Retention Product (%) | Inversion Product (%) | Source |
| cis-3,3,5-Trimethylcyclohexanol | 0.1 | 88 | 12 | wikipedia.org |
| cis-3,3,5-Trimethylcyclohexanol | >2.0 | >99 | <1 | wikipedia.org |
The retention of configuration observed in the TiCl₄-catalyzed chlorination of cyclic alcohols suggests a mechanistic pathway that avoids the typical backside attack associated with Sₙ2 reactions. The proposed mechanism involves a "front-side attack." wikipedia.org
Nucleophilic Addition Reactions at the Carbonyl (from ketone precursor)
The trans isomer of 3,3,5-trimethylcyclohexanol is synthetically accessible through the nucleophilic addition of organometallic reagents to its corresponding ketone precursor, 3,3,5-trimethylcyclohexanone. The stereochemical course of these additions is a key factor in selectively forming the trans product.
The reaction of 3,3,5-trimethylcyclohexanone with a variety of Grignard reagents has been shown to produce a single, stereochemically defined tertiary alcohol. lscollege.ac.in In these reactions, the nucleophilic alkyl or aryl group adds to the carbonyl carbon, and subsequent acidic workup yields the alcohol. Investigations using nuclear magnetic resonance (NMR) data and chemical correlations have confirmed that these additions consistently result in the product with a trans relationship between the newly formed hydroxyl group and the methyl group at the C-5 position. lscollege.ac.in This high stereoselectivity indicates that the organomagnesium halide preferentially attacks from the axial face to avoid steric hindrance from the axial methyl group at C-5, leading to the equatorial hydroxyl group in the final trans product.
Similar to Grignard reagents, organolithium reagents are potent nucleophiles that readily add to ketones. thegoodscentscompany.com Studies on the addition of methyl-, ethyl-, isopropyl-, and t-butyl-lithium to 3,3,5-trimethylcyclohexanone have demonstrated the same high degree of stereoselectivity observed with Grignard reagents. lscollege.ac.in In each case, the reaction yielded a single tertiary alcohol. The configuration was determined to be the same as that obtained from the Grignard additions, with the hydroxyl group positioned trans to the C-5 methyl group. lscollege.ac.in This consistent outcome underscores the controlling influence of the steric environment of the cyclohexanone (B45756) ring on the trajectory of the incoming nucleophile, regardless of whether the organometallic reagent is magnesium- or lithium-based.
Table 2: Stereoselective Nucleophilic Additions to 3,3,5-Trimethylcyclohexanone
| Reagent Type | Nucleophile | Product Configuration | Source |
| Grignard | Methylmagnesium halide | trans-1-OH, 5-Me | lscollege.ac.in |
| Grignard | Ethylmagnesium halide | trans-1-OH, 5-Me | lscollege.ac.in |
| Grignard | Vinylmagnesium halide | trans-1-OH, 5-Me | lscollege.ac.in |
| Grignard | Allylmagnesium halide | trans-1-OH, 5-Me | lscollege.ac.in |
| Grignard | Prop-2-ynylmagnesium halide | trans-1-OH, 5-Me | lscollege.ac.in |
| Grignard | Isopropylmagnesium halide | trans-1-OH, 5-Me | lscollege.ac.in |
| Grignard | t-Butylmagnesium halide | trans-1-OH, 5-Me | lscollege.ac.in |
| Organolithium | Methyllithium | trans-1-OH, 5-Me | lscollege.ac.in |
| Organolithium | Ethyllithium | trans-1-OH, 5-Me | lscollege.ac.in |
| Organolithium | Isopropyllithium | trans-1-OH, 5-Me | lscollege.ac.in |
| Organolithium | t-Butyllithium | trans-1-OH, 5-Me | lscollege.ac.in |
Rearrangement Reactions
Rearrangement reactions are common for cyclic alcohols, particularly under acidic conditions that can generate a carbocation intermediate. The Wagner-Meerwein rearrangement is a classic example, involving a 1,2-migration of a hydrogen, alkyl, or aryl group to an adjacent carbocation center, typically to form a more stable carbocation. wikipedia.orglscollege.ac.in For secondary alcohols like this compound, protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation. This intermediate could potentially undergo a hydride or methyl shift to yield a more stable tertiary carbocation, leading to a rearranged product.
While the principles of carbocation chemistry suggest that this compound could undergo such rearrangements, specific studies detailing these transformations for this particular compound are not extensively documented in the surveyed scientific literature. The propensity for such rearrangements would be highly dependent on the reaction conditions, such as acid strength and temperature.
Catalytic Reaction Mechanisms
The synthesis of this compound is intricately linked to catalytic processes, particularly the hydrogenation of isophorone (B1672270) and 3,3,5-trimethylcyclohexanone. The mechanisms of these reactions, especially concerning stereoselectivity, are of significant industrial and academic interest.
Role of Catalysts in Stereoselective Transformations
The stereochemical outcome of the hydrogenation of 3,3,5-trimethylcyclohexanone to 3,3,5-trimethylcyclohexanol is highly dependent on the catalyst employed. The formation of either the cis or trans isomer is dictated by the catalyst's ability to influence the direction of hydrogen attack on the carbonyl group.
Chiral catalysts and ligands play a pivotal role in stereoselective synthesis by creating an asymmetric environment around the substrate. numberanalytics.com This induced asymmetry directs the reaction towards the preferential formation of one stereoisomer over the other. The development of novel catalysts is a key area of research for advancing stereoselective synthesis. numberanalytics.com Factors such as steric hindrance and electronic effects, often modulated by the catalyst and associated ligands, are crucial in determining the stereochemical pathway of a reaction. numberanalytics.com For instance, bulky groups on a catalyst can block one face of the ketone, favoring hydrogen addition from the less hindered side, leading to a specific isomer. numberanalytics.com
In the context of producing 3,3,5-trimethylcyclohexanol, catalysts are engineered to control the cis/trans ratio of the final product. For example, a Zn-promoted Ni-Mo non-supported catalyst has been shown to achieve a high conversion rate of isophorone and high selectivity for 3,3,5-trimethylcyclohexanol with a specific cis-trans ratio. patsnap.com The use of different catalysts, such as Raney nickel, can result in different isomer ratios. patsnap.com
Hydrogenation Mechanism Studies
The industrial production of 3,3,5-trimethylcyclohexanol is primarily achieved through the hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). researchgate.netwikipedia.org This process typically involves a two-step hydrogenation, first of the carbon-carbon double bond to form 3,3,5-trimethylcyclohexanone, followed by the hydrogenation of the carbonyl group to yield 3,3,5-trimethylcyclohexanol. researchgate.net
The mechanism of the second step, the hydrogenation of 3,3,5-trimethylcyclohexanone, is of particular importance for controlling the stereochemistry of the final product. The approach of the hydrogen molecule to the carbonyl carbon can occur from two different faces of the cyclohexanone ring, leading to the formation of either cis- or this compound.
Several catalytic systems have been investigated to influence the selectivity of this hydrogenation. For instance, a process utilizing a palladium catalyst on an aluminum oxide support has been described for the preparation of 3,3,5-trimethylcyclohexanone from isophorone. google.com The subsequent hydrogenation to the alcohol requires further catalytic control. Studies have shown that modifying catalysts, for example by using a Zn-promoted Ni-Mo unsupported catalyst, can lead to high conversion rates and selectivity for 3,3,5-trimethylcyclohexanol. patsnap.com The reaction conditions, including temperature, pressure, and the hydrogen-to-oil ratio, are also critical parameters that influence the reaction outcome. patsnap.com
The table below summarizes the results of a study on the hydrogenation of isophorone using a specific catalytic system. patsnap.com
| Catalyst | Reaction Temperature (°C) | Reaction Pressure (MPa) | Liquid Phase Space Velocity (h⁻¹) | Hydrogen/Oil Volume Ratio | Isophorone Conversion Rate (%) | 3,3,5-Trimethylcyclohexanol Selectivity (%) | cis/trans Ratio |
| Zn-promoted Ni-Mo unsupported | 160 | 2.0 | 1.5 | 480 | 99.81 | 99.54 | 6.3 |
Lewis acids have also been found to influence the hydrogenation of isophorone. researchgate.net While they can inhibit the hydrogenation of the C=O bond to improve selectivity towards 3,3,5-trimethylcyclohexanone, this effect highlights the intricate electronic interactions that govern the catalytic process. researchgate.net
Oxidation Mechanism Studies
While the primary focus is often on the synthesis of this compound via hydrogenation, understanding its oxidation is also relevant. The oxidation of a secondary alcohol like 3,3,5-trimethylcyclohexanol would typically yield the corresponding ketone, 3,3,5-trimethylcyclohexanone.
The mechanism of this oxidation would involve the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. This process is generally facilitated by an oxidizing agent. The stereochemistry of the starting alcohol can influence the rate of oxidation, although the product is the achiral ketone.
While specific detailed mechanistic studies on the oxidation of this compound are not extensively reported in the provided context, the general principles of secondary alcohol oxidation apply. The reaction would proceed via a chromate ester or a similar intermediate if a chromium-based oxidant is used. Other oxidizing agents would involve different mechanistic pathways. It is noted that 3,3,5-trimethylcyclohexanol can react with oxidizing materials. nih.gov
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, offering insights into the proton and carbon framework, their connectivity, and the three-dimensional arrangement of atoms.
The ¹H NMR spectrum of trans-3,3,5-trimethylcyclohexanol (B1586269) provides information on the chemical environment of each proton in the molecule. The chemical shifts (δ) are indicative of the electronic environment, while the spin-spin coupling patterns reveal the connectivity between neighboring protons. In the trans isomer, the hydroxyl group and the methyl group at the C5 position are on opposite sides of the ring's plane. The proton attached to the carbon bearing the hydroxyl group (C1-H) is expected to appear as a multiplet due to coupling with adjacent methylene (B1212753) protons. The methyl groups will exhibit distinct signals, with the gem-dimethyl groups at C3 likely showing as singlets and the C5-methyl group as a doublet.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are influenced by the local electronic environment and the nature of the attached atoms. The carbon atom bonded to the hydroxyl group (C1) is expected to resonate in the typical range for a secondary alcohol (around 60-70 ppm). The quaternary carbon (C3) will also have a characteristic chemical shift, as will the carbons of the methyl groups and the methylene groups of the ring.
Detailed analysis of the ¹³C NMR spectrum is crucial for confirming the carbon framework and the substitution pattern of the cyclohexane (B81311) ring. Although a specific data table of experimental chemical shifts is not available in the provided search results, the technique is fundamental in the structural confirmation of this compound.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the stereochemistry of the molecule. longdom.orgresearchgate.net
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. Cross-peaks in the COSY spectrum would connect the signals of protons that are on adjacent carbons, allowing for the tracing of the proton connectivity throughout the cyclohexane ring. longdom.orgyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. This information is crucial for confirming the connectivity of the quaternary carbon (C3) with the adjacent methyl groups and ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY can be used to confirm the relative stereochemistry by observing through-space interactions between protons. For instance, correlations between axial protons on the same face of the ring would be expected. The absence of a NOE between the C1 proton and the C5-methyl group would support the trans configuration. wordpress.com
NMR spectroscopy is a key tool for the conformational analysis of cyclohexanol (B46403) derivatives. vdoc.pub For this compound, the cyclohexane ring can exist in two chair conformations. The preferred conformation can be determined by analyzing the coupling constants and chemical shifts in the ¹H NMR spectrum. wordpress.comvdoc.pub In the more stable conformation, the bulky substituents will preferentially occupy equatorial positions to minimize steric strain. The analysis of coupling constants, particularly the large diaxial couplings (around 10-13 Hz), can help in assigning the axial or equatorial orientation of the ring protons and, consequently, the preferred conformation of the molecule. vdoc.pub
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and alkyl groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3600-3200 (broad) | O-H stretching | Alcohol |
| ~2960-2850 | C-H stretching | Alkane |
| ~1470-1450 | C-H bending | Alkane |
| ~1100-1000 | C-O stretching | Secondary Alcohol |
This table represents expected characteristic absorption bands and may not be exhaustive.
The broadness of the O-H stretching band is indicative of hydrogen bonding between the alcohol molecules.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight (142.26 g/mol ). However, the molecular ion is often weak or absent in the mass spectra of alcohols. The fragmentation pattern provides valuable structural information.
The electron ionization (EI) mass spectrum of this compound shows several characteristic fragments. The fragmentation is driven by the initial ionization and subsequent cleavage of bonds, often initiated at the oxygen atom.
Table of a selection of significant mass spectral peaks for this compound:
| m/z | Relative Intensity | Possible Fragment Ion |
| 109 | 99.99 | [M - H₂O - CH₃]⁺ |
| 83 | 42.0 | [C₆H₁₁]⁺ |
| 71 | 22.30 | [C₅H₁₁]⁺ |
| 85 | 21.0 | [C₆H₁₃]⁺ |
| 57 | 20.0 | [C₄H₉]⁺ |
| Data sourced from PubChem CID 8298. nih.gov |
A common fragmentation pathway for cyclohexanols is the loss of a water molecule (H₂O), followed by further fragmentation. The base peak at m/z 109 likely corresponds to the loss of water and a methyl group. Other significant peaks arise from the cleavage of the cyclohexane ring.
Optical Rotation and Circular Dichroism (CD) for Chiral Analysis
The trans isomer of 3,3,5-trimethylcyclohexanol (B90689) is a chiral molecule, existing as a pair of non-superimposable mirror images known as enantiomers. The specific enantiomers are designated as (1R,5S)-3,3,5-trimethylcyclohexanol and (1S,5R)-3,3,5-trimethylcyclohexanol. The analysis and differentiation of these enantiomers are accomplished using chiroptical techniques, primarily optical rotation and circular dichroism, which are sensitive to the three-dimensional arrangement of atoms in a molecule.
Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. This is a fundamental property for characterizing enantiomers, as they will rotate light in equal but opposite directions. The specific rotation, [α], is a standardized measure of this rotation. While extensive research has been conducted on the synthesis and properties of 3,3,5-trimethylcyclohexanol isomers, detailed reports on the specific rotation values for the resolved enantiomers of the trans form are not widely available in foundational chemical literature. However, the optical activity of related chiral compounds, such as menthol (B31143) and its derivatives, is well-documented and provides a basis for understanding the chiroptical properties of substituted cyclohexanols. For instance, derivatives of the related chiral molecule menthol, such as L-(−)-menthyl thioglycolate, have been synthesized and their optical rotations measured, demonstrating the significant impact of stereochemistry on this property. researchgate.net
Circular dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the absolute configuration and the conformational features of a chiral molecule. For a molecule like this compound, the chromophoric hydroxyl group (-OH) is not strong enough on its own to produce a significant CD signal in the accessible UV region. Therefore, analysis often requires derivatization of the alcohol to introduce a suitable chromophore, or the study of a related ketone, such as 3,3,5-trimethylcyclohexanone (B147574), whose n→π* transition is stereochemically sensitive and gives rise to a distinct CD signal known as a Cotton effect. The sign and magnitude of this Cotton effect can then be related back to the absolute configuration of the parent alcohol. Research on related systems, such as o-menthones, has successfully used circular dichroism to determine absolute configurations. researchgate.net
The table below summarizes the key chiroptical properties and stereochemical designations for the enantiomers of this compound. It is important to note that while the stereochemical configurations are well-defined, specific experimental values for optical rotation and CD spectra are not broadly published and represent an area for further investigation.
Table 1. Chiroptical and Stereochemical Properties of this compound Enantiomers
| Property | (+)-Enantiomer | (-)-Enantiomer |
| Absolute Configuration | (1S,5R) | (1R,5S) |
| Direction of Optical Rotation | Dextrorotatory | Levorotatory |
| Specific Rotation ([α]D) | Data not available in searched literature | Data not available in searched literature |
| Circular Dichroism | Expected to be mirror image of the (-)-enantiomer | Expected to show a characteristic Cotton effect upon derivatization |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These methods are broadly categorized into ab initio and density functional theory approaches.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It calculates the total energy of a system based on its electron density, offering a balance between accuracy and computational cost. While specific DFT studies focusing exclusively on the electronic structure of trans-3,3,5-trimethylcyclohexanol (B1586269) are not extensively detailed in publicly available literature, the methodology is well-established for analyzing such compounds.
A typical DFT study on this molecule would involve optimizing its geometry to find the lowest energy conformation. From this, various electronic properties can be calculated, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Table 1: Common DFT Functionals and Basis Sets for Organic Molecules
| Component | Examples | Description |
|---|---|---|
| Functionals | B3LYP, PBE0, M06-2X | Approximations that describe the exchange-correlation energy of the electrons. The choice of functional impacts the accuracy of the results. |
| Basis Sets | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ | Sets of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accuracy but require more computational resources. |
DFT calculations are foundational for understanding the molecule's intrinsic properties and serve as a starting point for more complex simulations, such as reaction modeling.
Ab initio (Latin for "from the beginning") molecular orbital calculations are a class of quantum chemistry methods that solve the Schrödinger equation without using experimental data for parametrization. dtic.mil These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are often more computationally demanding than DFT but can provide highly accurate results. dtic.mil
There are no specific ab initio studies focused solely on this compound in the available literature. However, such calculations would be invaluable for determining a precise molecular structure and energy. dtic.mil A key application would be to compute the relative energies of different stereoisomers and conformers of 3,3,5-trimethylcyclohexanol (B90689) with high accuracy. For instance, ab initio methods could definitively establish the energy difference between the chair and boat conformations of the cyclohexane (B81311) ring and the energetic preference for axial versus equatorial positions of the hydroxyl and methyl groups. These calculations are specified by a "model chemistry," which includes the chosen method and basis set. dtic.mil Studies on similar molecules, like trans-N-methylacetamide, have used methods like HF and MP2 to investigate structure and interactions with solvent molecules. rsc.org
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
While quantum methods are excellent for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for studying the conformational landscape of larger, flexible molecules.
Molecular mechanics uses classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally much faster than quantum methods, allowing for the exploration of many different conformations. For this compound, MM could be used to identify stable conformers, particularly the preferred chair conformations of the cyclohexane ring that minimize steric strain between the bulky methyl groups and the hydroxyl group.
Molecular dynamics simulations build upon MM by solving Newton's equations of motion for the atoms over time, providing a dynamic view of the molecule's behavior. nih.gov An MD simulation of this compound would reveal how the molecule moves, vibrates, and changes conformation at a given temperature. nih.gov This is particularly useful for understanding how the molecule behaves in a solution, as solvent molecules can be explicitly included in the simulation. Time-averaged restrained molecular dynamics (tar-MD) is a specific technique that can be used to determine conformations that agree with experimental data, such as NMR scalar couplings. researchgate.net
Prediction of Spectroscopic Properties
Computational methods are frequently used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.
For this compound, DFT calculations can be employed to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and intensities, a theoretical IR spectrum can be generated and compared with experimental data obtained from sources like the NIST Chemistry WebBook. nist.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be computed. nih.gov Comparing the predicted shifts with experimental values from databases like ChemicalBook can help confirm the structure and assign specific peaks to specific atoms in the molecule. chemicalbook.com While no specific computational spectroscopic predictions for this molecule are published, the methodologies are standard practice in chemical research. nih.gov
Table 2: Publicly Available Experimental Spectroscopic Data
| Spectroscopy Type | Source | Key Information |
|---|---|---|
| Mass Spectrometry (GC-MS) | PubChem, NIST | Provides fragmentation patterns useful for identification. nist.govnih.gov |
| ¹H NMR | ChemicalBook | Shows proton environments in the molecule. chemicalbook.com |
| IR Spectrum | NIST | Shows vibrational modes of functional groups. nist.gov |
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of chemical reactions is a key area of computational chemistry. This compound is synthesized via the hydrogenation of isophorone (B1672270). wikipedia.orgwikipedia.org This process involves the reduction of both a carbon-carbon double bond and a carbonyl group. nih.gov
Reaction pathway modeling can elucidate the step-by-step mechanism of this transformation. Computational chemists can model the interaction of isophorone with a catalyst surface (e.g., Palladium or Nickel) and hydrogen. nih.govrsc.org Using methods like DFT, they can calculate the energy profile of the reaction, which includes the energies of reactants, products, intermediates, and, crucially, transition states.
A transition state is the highest energy point along the reaction coordinate between a reactant and an intermediate or product. Locating the transition state structure and calculating its energy (the activation energy) is essential for understanding the reaction rate and selectivity. For the hydrogenation of isophorone, two main steps occur: the reduction of the C=C bond to form 3,3,5-trimethylcyclohexanone (B147574), followed by the reduction of the C=O bond to yield 3,3,5-trimethylcyclohexanol. nih.govresearchgate.net Computational studies can reveal why certain catalysts and conditions favor the formation of the intermediate ketone, while others lead to the fully hydrogenated alcohol. nih.gov They can also explain the observed stereoselectivity (the ratio of cis to trans isomers produced).
Solvent Effects in Computational Models
Chemical reactions are most often carried out in a solvent, which can significantly influence reaction rates and outcomes. nih.gov Computational models can account for solvent effects in two primary ways: implicitly or explicitly.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent on the solute.
Explicit solvent models involve including individual solvent molecules in the simulation box along with the solute molecule. This approach is more computationally intensive but provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvent models using water or an organic solvent like tetrahydrofuran (B95107) (THF) could be used in MD or quantum chemical calculations to study how solvent molecules arrange around the hydroxyl group and the nonpolar hydrocarbon body. rsc.orgnih.gov This is particularly relevant as studies have shown that solvents like THF can promote the selective hydrogenation of isophorone to the intermediate ketone. nih.gov
Derivatives and Their Synthetic Utility in Advanced Organic Synthesis
Synthesis of Chiral Building Blocks
trans-3,3,5-Trimethylcyclohexanol (B1586269) is itself a chiral molecule and can be utilized as a foundational chiral building block. In organic synthesis, a chiral building block is a molecule with a defined three-dimensional structure that is incorporated into a larger molecule to build stereochemical complexity. The use of such blocks is a powerful strategy for the stereoselective synthesis of natural products and other complex targets. researchgate.net By starting with a resolved enantiomer of this compound, chemists can introduce a specific stereocenter into a synthetic sequence, influencing the final product's absolute configuration. This is exemplified in the syntheses of its various derivatives, where the cyclohexyl core provides a rigid scaffold upon which further chemical transformations are performed to yield more complex, stereochemically defined molecules.
Applications in Asymmetric Catalysis as Ligands or Chiral Auxiliaries
In asymmetric catalysis, chiral molecules are used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over another. Chiral alcohols, such as this compound, are candidates for use as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is removed and can often be recovered for reuse.
For example, a chiral alcohol can be esterified with an achiral carboxylic acid. The resulting chiral ester can then undergo a reaction, such as an alkylation or an oxidation, where the bulky and stereochemically defined auxiliary group blocks one face of the molecule, forcing the reagent to attack from the opposite face. This results in a high degree of stereocontrol. Research into permanganate-mediated oxidative cyclization has demonstrated that other trans-cyclohexanol derivatives can be highly effective chiral controllers, achieving high diastereoselectivity in the formation of substituted ring systems. researchgate.net This principle highlights the potential utility of this compound and its derivatives in similar roles to guide the stereoselective synthesis of complex intermediates.
Preparation of Specialty Chemicals and Intermediates
The most prominent applications of this compound are in the synthesis of specific, high-value chemical compounds.
This compound is a key starting material for the synthesis of cyclandelate (B1669388), a vasodilator used to improve blood flow. wikipedia.org Cyclandelate is the ester of 3,3,5-trimethylcyclohexanol (B90689) and mandelic acid. chemicalbook.com The synthesis involves an esterification reaction between these two precursors to form the final active pharmaceutical ingredient. chemicalbook.com The trimethylcyclohexyl portion of the molecule is crucial for its pharmacological profile.
A significant industrial application of 3,3,5-trimethylcyclohexanol is in the production of homosalate (B147027), an organic compound used as a UVB filter in sunscreens and other cosmetic products. wikipedia.orgmakingcosmetics.comnih.gov Homosalate is the ester formed from salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol. makingcosmetics.comnih.gov
The synthesis can be achieved through several routes:
Transesterification: One common method involves the transesterification of methyl salicylate (B1505791) with 3,3,5-trimethylcyclohexanol. google.comchemicalbook.com This reaction is typically carried out at high temperatures in the presence of a catalyst.
Direct Esterification: Another route involves the direct esterification of salicylic acid with 3,3,5-trimethylcyclohexanol.
Via Acyl Chloride: A third method uses salicylic acid as the starting material, which is first chlorinated to form salicyloyl chloride. This intermediate then reacts with 3,3,5-trimethylcyclohexanol to yield homosalate with a high product yield of over 82%. google.com
The following table details a specific laboratory-scale synthesis of homosalate via transesterification. chemicalbook.com
| Reactant/Catalyst | Amount | Role | Reaction Conditions | Result |
|---|---|---|---|---|
| Methyl Salicylate | 10.0 g | Starting Material | Heated to 180°C for 13 hours | Methyl salicylate conversion of 97.2%; Final homosalate yield of 81.1% with >99% purity (GC) |
| 3,3,5-Trimethylcyclohexanol | 23.3 g | Reactant | ||
| Potassium Carbonate | 0.50 g | Catalyst | ||
| Ammonium Bromide | 0.1 g | Catalyst |
Chiral alcohols are often used to form diastereomeric esters with chiral carboxylic acids, such as amino acids. These diastereomers have different physical properties (e.g., melting point, solubility, chromatographic retention time), which allows for their separation. Once separated, the chiral alcohol can be cleaved, yielding the resolved enantiomers of the amino acid.
While this compound is a suitable chiral alcohol for such applications, specific studies detailing its use in the formation of amino acid esters for stereochemical analysis are not prominent in the surveyed literature. However, general methods for the esterification of amino acids are well-established. For instance, a convenient method for preparing amino acid methyl esters involves reacting the amino acid with methanol (B129727) in the presence of trimethylchlorosilane at room temperature. nih.gov This efficient procedure works for a wide range of natural and synthetic amino acids, yielding the corresponding ester hydrochlorides in good to excellent yields. nih.gov In principle, substituting methanol with a resolved enantiomer of this compound in a similar esterification protocol would produce diastereomeric esters, which could be used for stereochemical studies.
Structure-Property Relationships in Derivatives
The properties of derivatives of this compound are directly linked to their molecular structure.
Homosalate: In homosalate, the salicylate portion of the molecule acts as the chromophore, responsible for absorbing UVB radiation (specifically short-wave UVB rays) and protecting the skin. nih.gov The 3,3,5-trimethylcyclohexyl group is a bulky, lipophilic moiety. This part of the structure imparts oil solubility, making homosalate an excellent solubilizer for other solid organic UV filters like avobenzone (B1665848) and allowing for its easy incorporation into the oil phase of sunscreen emulsions. makingcosmetics.comuvabsorber.com
Cyclandelate: The therapeutic effect of cyclandelate as a vasodilator is attributed to the combination of the mandelic acid and the trimethylcyclohexanol (B73185) moieties. The bulky cyclohexyl group influences the drug's lipophilicity and its interaction with biological targets.
Future Research Directions
Development of Novel Stereoselective Synthetic Pathways
The synthesis of trans-3,3,5-trimethylcyclohexanol (B1586269) predominantly involves the hydrogenation of isophorone (B1672270) or its intermediate, 3,3,5-trimethylcyclohexanone (B147574) (dihydroisophorone). ontosight.aigoogle.com Current methods often yield a mixture of cis and trans isomers, necessitating post-reaction separation to isolate the desired trans isomer. patsnap.com Future research will likely focus on the development of highly stereoselective synthetic pathways to directly yield the trans isomer with high purity, thereby improving efficiency and reducing costs.
A significant area of exploration is the design of catalysts and reaction conditions that favor the formation of the trans isomer. While catalysts like Raney nickel have been traditionally used, they tend to produce a higher proportion of the cis isomer. patsnap.com Research into novel catalyst systems, potentially involving supported noble metals or bimetallic formulations, could offer greater control over the stereochemical outcome. The influence of catalyst supports, solvents, and reaction parameters such as temperature and pressure on the cis:trans ratio is a critical area for systematic investigation. For instance, a patented process using a reduced metallic nickel catalyst at temperatures not exceeding 100°C claims to produce a product containing at least 80% of the high-melting (trans) isomer. google.com Further exploration of such conditions with other catalyst systems could lead to even higher selectivity.
Moreover, asymmetric synthesis strategies could be developed to produce enantiomerically pure forms of this compound. This would be particularly valuable for applications in the pharmaceutical industry, where the chirality of a molecule can significantly impact its biological activity. nih.gov This could involve the use of chiral catalysts or auxiliaries to guide the stereochemical course of the reaction.
Exploration of New Catalytic Systems for Transformations
The transformation of this compound and its precursor, isophorone, is heavily reliant on catalytic processes. Future research will undoubtedly focus on the discovery and optimization of new catalytic systems to enhance selectivity, improve yields, and enable novel transformations.
The hydrogenation of isophorone is a key industrial process, and various catalytic systems have been investigated. google.comnih.gov Ruthenium-based catalysts, for example, have been shown to be effective for this hydrogenation. google.comgoogle.com A patent describes a process using a ruthenium-on-activated-carbon catalyst for the hydrogenation of isophorone to 3,3,5-trimethylcyclohexanol (B90689). google.com Another approach employs a zinc-promoted Ni-Mo unsupported catalyst in a fixed-bed reactor, achieving high conversion and selectivity for 3,3,5-trimethylcyclohexanol. patsnap.com
A significant challenge in the hydrogenation of isophorone is the selective hydrogenation of the C=C double bond to produce 3,3,5-trimethylcyclohexanone, a key intermediate, without over-hydrogenating the C=O bond to form the alcohol. researchgate.net Research has shown that the addition of Lewis acids, such as zinc chloride, can inhibit the hydrogenation of the carbonyl group, thereby increasing the selectivity towards the ketone. researchgate.net The choice of solvent also plays a crucial role; for instance, tetrahydrofuran (B95107) (THF) has been found to promote the selective hydrogenation of the C=C bond over Raney nickel catalysts. nih.gov
Future investigations could explore a wider range of catalyst supports, metal combinations, and the use of ionic liquids or supercritical fluids as reaction media to further refine these transformations. researchgate.net Additionally, developing catalysts that can be easily recovered and recycled is a key aspect of green chemistry that will be central to future research in this area.
Advanced Spectroscopic and Computational Techniques for Deeper Understanding
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for predicting its reactivity and designing new applications. Advanced spectroscopic and computational techniques are powerful tools for achieving this deeper understanding.
While standard spectroscopic data such as 1H NMR, 13C NMR, and GC-MS are available, more sophisticated techniques could provide greater insight. nih.govchemicalbook.comchemicalbook.com Two-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals and to elucidate through-bond and through-space correlations, providing a detailed picture of the molecular connectivity and spatial arrangement.
Computational chemistry, particularly density functional theory (DFT), offers a powerful complementary approach to experimental studies. researchgate.net DFT calculations can be used to model the potential energy surface of this compound and its isomers, predicting the relative stabilities of different chair and boat conformations. sapub.org Such studies can also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of molecular orbitals, which are crucial for understanding its reactivity in various chemical transformations. For instance, computational studies on similar cyclohexane (B81311) derivatives have been used to rationalize conformational preferences and the influence of substituents on stability. sapub.org Applying these methods specifically to this compound could help in designing more selective catalysts and predicting the outcomes of reactions.
The combination of advanced spectroscopic analysis and high-level computational modeling will be instrumental in building a comprehensive understanding of the structure-property relationships of this compound and its derivatives.
Design and Synthesis of Novel Derivatives for Specific Chemical Functions
This compound serves as a valuable building block for the synthesis of a variety of derivatives with important applications. wikipedia.org Future research in this area will focus on the rational design and efficient synthesis of novel derivatives with tailored chemical functions.
A significant area of application for these derivatives is in the cosmetic and pharmaceutical industries. For example, homosalate (B147027), the salicylic (B10762653) acid ester of 3,3,5-trimethylcyclohexanol, is a widely used UV filter in sunscreens. wikipedia.orgresearchgate.net The vasodilator drug cyclandelate (B1669388) is another important derivative. wikipedia.org Research into green synthetic procedures for these and other esters is an active area. One study reports the use of microwave-mediated, solvent-free methods for the synthesis of a range of esters from 3,3,5-trimethylcyclohexanols, including those derived from propanoic, butanoic, and mandelic acids. researchgate.net
The synthesis of novel esters and ethers of this compound could lead to new fragrance compounds, plasticizers, or lubricants. patsnap.com Furthermore, the hydroxyl group provides a handle for the introduction of a wide range of functional groups, opening up possibilities for creating derivatives with novel pharmacological activities. nih.gov For example, the synthesis of novel Schiff base derivatives from trans-aminocyclohexanol, a related compound, has been reported, with potential applications in polymer science. The exploration of similar derivatization strategies with this compound could yield new materials with unique properties.
Q & A
Q. What are the primary synthetic routes for trans-3,3,5-trimethylcyclohexanol, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : this compound can be synthesized via:
- Ester Hydrolysis : Hydrolysis of cyclandelate (mandelic acid ester of TMC), a vasodilator drug, yields TMC as a metabolite .
- Ketone Reduction : Reduction of 3,3,5-trimethylcyclohexanone (dihydroisophorone) using sodium borohydride/alumina under solvent-free conditions produces cis/trans isomers. Stereoselectivity is influenced by steric hindrance during hydride transfer, favoring the thermodynamically less stable trans isomer .
- Catalytic Hydrogenation : Hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) over RANEY® Ni catalysts yields 3,3,5-trimethylcyclohexanol. Selectivity for the trans isomer depends on solvent choice (e.g., THF improves selectivity due to steric effects) and reaction time (optimal at 120 min, 99.8% conversion) .
Q. How can cis and trans isomers of 3,3,5-trimethylcyclohexanol be distinguished analytically?
- Methodological Answer :
- Gas Chromatography (GC) : Quantify isomer ratios using peak area integration. For example, methanol as a solvent allows baseline separation of cis and trans peaks. Challenges arise due to similar boiling points (190°C vs. 195°C), requiring optimized GC conditions .
- Stereochemical Probes : Raman spectroscopy or NMR can differentiate isomers based on vibrational modes or coupling constants, though deuterated solvents (e.g., chloroform) are needed for clarity .
Advanced Research Questions
Q. What solvent and catalyst systems optimize the selective hydrogenation of isophorone to this compound?
- Methodological Answer :
- Catalysts : RANEY® Ni outperforms noble metals (e.g., Pd) in cost and efficiency. At 298 K and 2.0 MPa H₂, RANEY® Ni achieves 99.8% isophorone conversion with 98.1% yield of 3,3,5-trimethylcyclohexanone (precursor to TMC) .
- Solvent Effects : THF enhances selectivity for the trans isomer (90.1% yield) by sterically hindering over-hydrogenation. Polar solvents (e.g., ethanol) favor 3,3,5-trimethylcyclohexanol formation but reduce selectivity .
- Data Table :
| Catalyst | Solvent | Conversion (%) | TMCH Yield (%) | TMC Yield (%) |
|---|---|---|---|---|
| RANEY® Ni | THF | 99.8 | 98.1 | 9.2 |
| Pd/C | Ethanol | 95.0 | 75.3 | 20.5 |
Q. How do conflicting cytotoxicity data for 3,3,5-trimethylcyclohexanol (as a Homosalate metabolite) inform risk assessment?
- Methodological Answer :
- Contradictory Evidence :
- Inactive in Endocrine Assays : ToxCast/Tox21 data show no activity in ATG_AR_TRANS_up or TOX21_AR_LUC_MD-AKB2_Antagonist assays (AC50 >1000 μM) .
- Hormonal Activity : Homosalate (derived from TMC) exhibits estrogenic activity, increasing breast cancer cell proliferation by 3.5× .
- Methodological Resolution :
- Metabolite Stability : Assess if TMC undergoes further biotransformation (e.g., glucuronidation) that modulates toxicity .
- Dose-Response Studies : Compare cytotoxicity thresholds (e.g., Cytotoxic Burst = 1000 μM in ToxCast vs. lower effective doses in cell models) .
Q. What green chemistry approaches improve the sustainability of this compound synthesis?
- Methodological Answer :
- Solvent-Free Reduction : Sodium borohydride/alumina reduces dihydroisophorone with 90% yield under solid-state conditions, minimizing waste .
- Microwave-Assisted Esterification : Synthesize Homosalate (salicylic acid ester of TMC) via microwave irradiation, reducing reaction time from hours to minutes and eliminating solvents .
Data Contradiction Analysis
Q. Why do studies report divergent stereochemical outcomes in the reduction of 3,3,5-trimethylcyclohexanone?
- Resolution :
- Hydride Source : TIBA (triisobutylaluminum) favors kinetically controlled products (e.g., trans isomer) due to steric hindrance, while DIBAH (diisobutylaluminum hydride) allows equilibration, increasing cis isomer prevalence .
- Thermodynamic vs. Kinetic Control : Longer reaction times or higher temperatures may shift isomer ratios toward thermodynamic stability, complicating direct comparisons .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at 0–10°C in airtight containers to prevent isomerization or degradation .
- PPE : Use chemical-resistant gloves (nitrile), safety goggles, and fume hoods to avoid skin/eye contact. NFPA ratings indicate moderate health hazards (e.g., skin/eye irritation) .
- Spill Management : Absorb with inert material (e.g., sand) and avoid aqueous cleanup due to low water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
